Oxapropanium

Description

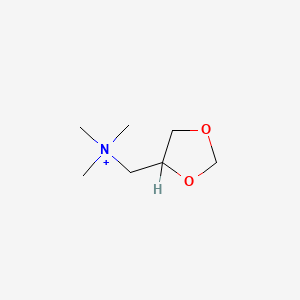

Oxapropanium, chemically known as N,N,N-trimethyl-1,3-dioxolan-4-methanaminium iodide (CAS 541-66-2), is a quaternary ammonium compound classified as a cholinergic agent . Its molecular formula is C₇H₁₆INO₂, with a molecular weight of 273.11 g/mol . The structure comprises a 1,3-dioxolane ring linked to a trimethylammonium group via a methylene bridge, conferring both hydrophilicity and structural rigidity (SMILES: [I-].C[N+](C)(C)CC1COCO1) . Key properties include a melting point of 158–160°C, high water solubility, and moderate solubility in alcohols and ethers . Synthesized via the reaction of glycerol α-monohalohydrin cyclic acetals with dimethylamine followed by quaternization with methyl iodide, Oxapropanium has been investigated for its cholinergic activity, though clinical applications remain undocumented .

Structure

3D Structure

Properties

CAS No. |

5818-18-8 |

|---|---|

Molecular Formula |

C7H16NO2+ |

Molecular Weight |

146.21 g/mol |

IUPAC Name |

1,3-dioxolan-4-ylmethyl(trimethyl)azanium |

InChI |

InChI=1S/C7H16NO2/c1-8(2,3)4-7-5-9-6-10-7/h7H,4-6H2,1-3H3/q+1 |

InChI Key |

HJPHIJVSRJVAGC-UHFFFAOYSA-N |

SMILES |

C[N+](C)(C)CC1COCO1 |

Canonical SMILES |

C[N+](C)(C)CC1COCO1 |

Other CAS No. |

92981-69-6 92981-70-9 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Oxapropanium iodide can be synthesized by the reaction of a cyclic acetal of an alpha-monohalohydrin of glycerol with dimethylamine. This reaction is followed by treatment with methyl iodide, resulting in the formation of the quaternary ammonium salt . The general reaction conditions involve:

Reactants: Cyclic acetal of alpha-monohalohydrin of glycerol, dimethylamine, methyl iodide

Solvents: Water, alcohol

Temperature: Room temperature to slightly elevated temperatures

Reaction Time: Several hours to complete the reaction

Industrial Production Methods

In industrial settings, the production of oxapropanium iodide involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Oxapropanium iodide undergoes various chemical reactions, including:

Substitution Reactions: The trimethylammonium group can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include halides and other nucleophiles. Conditions typically involve mild temperatures and solvents like water or alcohol.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted ammonium compounds, while oxidation and reduction reactions can modify the functional groups present in the molecule.

Scientific Research Applications

Oxapropanium iodide has a wide range of scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.

Biology: Studied for its cholinergic properties and potential effects on neurotransmission.

Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of conditions related to the cholinergic system.

Industry: Utilized in the production of various chemical products and as an intermediate in the synthesis of other compounds

Mechanism of Action

The mechanism of action of oxapropanium iodide involves its interaction with the cholinergic system. It acts as a cholinergic agent by mimicking the action of acetylcholine, a neurotransmitter. This interaction occurs at the molecular level, where oxapropanium iodide binds to cholinergic receptors, leading to the activation of downstream signaling pathways. The specific molecular targets include muscarinic and nicotinic acetylcholine receptors .

Comparison with Similar Compounds

Functional Comparison: Cholinergic Agents

Oxapropanium belongs to the cholinergic class, which includes compounds that mimic or modulate acetylcholine (ACh) activity. While ACh itself (a neurotransmitter with the formula C₇H₁₆NO₂⁺) shares a quaternary ammonium group with Oxapropanium, structural differences are significant:

- ACh contains an ester-linked acetyl group, making it susceptible to hydrolysis by acetylcholinesterase.

| Property | Oxapropanium Iodide | Acetylcholine (ACh) |

|---|---|---|

| Molecular Formula | C₇H₁₆INO₂ | C₇H₁₆NO₂⁺ |

| Molecular Weight | 273.11 g/mol | 146.21 g/mol |

| Key Functional Group | 1,3-Dioxolane + Quaternary N⁺ | Ester + Quaternary N⁺ |

| Stability to Hydrolysis | High (cyclic ether) | Low (ester) |

| Receptor Specificity | Broad (untested) | Muscarinic/Nicotinic |

The dioxolane ring in Oxapropanium likely reduces its ability to cross the blood-brain barrier compared to tertiary amines, a common trait among quaternary ammonium cholinergics .

Structural Comparison: Quaternary Ammonium Salts with Cyclic Ethers

Oxapropanium’s structural uniqueness lies in its combination of a quaternary ammonium group and a 1,3-dioxolane moiety. Similar compounds include:

1,3-Dioxolane Derivatives

- Vecuronium Bromide : A neuromuscular blocking agent with a steroidal backbone and tetrahydrofuran rings. Unlike Oxapropanium, Vecuronium lacks a quaternary ammonium group directly attached to the dioxolane, resulting in distinct pharmacokinetics .

- Metocurine Iodide : Contains two quaternary ammonium groups linked by a dioxolane-like structure. This dimeric arrangement enhances potency but increases molecular weight (MW ≈ 840 g/mol) compared to Oxapropanium .

| Property | Oxapropanium Iodide | Metocurine Iodide |

|---|---|---|

| Molecular Formula | C₇H₁₆INO₂ | C₄₀H₄₈N₂O₄I₂ |

| Molecular Weight | 273.11 g/mol | 840.54 g/mol |

| Charge | +1 | +2 |

| Therapeutic Use | Cholinergic (investigational) | Neuromuscular Blocker |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.